molecular formula C3H4O6 B1209895 Dihydroxymalonic acid CAS No. 560-27-0

Dihydroxymalonic acid

Cat. No. B1209895
CAS RN: 560-27-0
M. Wt: 136.06 g/mol
InChI Key: VUCKYGJSXHHQOJ-UHFFFAOYSA-N
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Description

Dihydroxymalonic acid is an organic compound with the formula C3H4O6 or HO-(C=O)-C(OH)2-(C=O)-OH . It is found in some plants such as alfalfa and in beet molasses . The compound is also known as dihydroxymesoxalic acid and dihydroxypropanedioic acid . It is a water-soluble white solid that crystallizes in deliquescent prisms and melts between 113 °C and 121 °C without loss of water .


Synthesis Analysis

Dihydroxymalonic acid can be obtained synthetically by hydrolysis of alloxan with baryta water, by warming caffuric acid with lead acetate solution, by electrolysis of tartaric acid in alkaline solution, or from glycerin diacetate and concentrated nitric acid in the cold . It can also be obtained by oxidation of tartronic acid or glycerol .


Molecular Structure Analysis

The molecular formula of Dihydroxymalonic acid is C3H4O6 . The compound contains a total of 12 bonds, including 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), and 4 hydroxyl groups .


Chemical Reactions Analysis

Like typical hydrated ketonic acids, Dihydroxymalonic acid is reduced in aqueous solution by sodium amalgam to tartronic acid, and also combines with phenylhydrazine and hydroxylamine . It reduces ammoniacal silver solutions. When heated with urea to 100 °C, it forms allantoin .


Physical And Chemical Properties Analysis

Dihydroxymalonic acid is a water-soluble white solid . It crystallizes in deliquescent prisms that melt between 113 °C and 121 °C without loss of water . The molar mass of the compound is 136.059 g·mol−1 .

Relevant Papers The paper “Homochiral lanthanoid (iii) mesoxalate metal–organic frameworks: synthesis, crystal growth, chirality, magnetic and luminescent properties” discusses the use of Dihydroxymalonic acid in the synthesis of homochiral MOFs .

Scientific Research Applications

Medical Research as a Hypoglycemic Agent

2,2-Dihydroxymalonic acid: has been utilized in medical research for its hypoglycemic properties. It has shown potential in regulating blood sugar levels, which could be beneficial for treating conditions like diabetes .

Antidote for Cyanide Poisoning

The compound was patented in the United States in 1997 as a fast-acting antidote to cyanide poisoning. Its ability to neutralize cyanide quickly makes it a critical component in emergency medicine .

Synthesis of Organic Compounds

Dihydroxymalonic acid: can be synthesized through various methods, such as hydrolysis of alloxan with baryta water or oxidation of tartronic acid. These synthesis routes are essential for producing the compound for further applications .

Coordination Chemistry

In coordination chemistry, 2,2-Dihydroxymalonic acid acts as a ligand to form complexes with various metals. This is particularly important in the study of lanthanides and actinides, where it helps in understanding the coordination behavior of these elements .

Structural Chemistry

The compound’s unique structure, featuring stable geminal hydroxy groups, makes it a subject of interest in structural chemistry. It forms deliquescent prisms that are useful in crystallography studies .

Industrial Applications

Due to its chelating properties, 2,2-Dihydroxymalonic acid is used in industrial processes, particularly in metal extraction and purification. Its ability to bind with metals can be leveraged in waste treatment and recycling .

Biochemical Research

In biochemical research, Dihydroxymalonic acid is used to study metabolic pathways involving dicarboxylic acids. Its role in such pathways can provide insights into cellular respiration and energy production .

Environmental Chemistry

2,2-Dihydroxymalonic acid: is found in some plants and beet molasses, indicating its role in the natural carbon cycle. Studying its environmental presence can help understand soil chemistry and plant metabolism .

properties

IUPAC Name

2,2-dihydroxypropanedioic acid
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InChI

InChI=1S/C3H4O6/c4-1(5)3(8,9)2(6)7/h8-9H,(H,4,5)(H,6,7)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VUCKYGJSXHHQOJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(=O)O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H4O6
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DSSTOX Substance ID

DTXSID70905078
Record name Dihydroxymalonic acid
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Molecular Weight

136.06 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Disodium dihydroxymalonate
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Product Name

Dihydroxymalonic acid

CAS RN

560-27-0, 31635-99-1
Record name Dihydroxymalonic acid
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Record name DIHYDROXYMALONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes dihydroxymalonic acid suitable for constructing MOFs?

A1: Dihydroxymalonic acid acts as a multidentate ligand due to its three carboxylate oxygen atoms capable of coordinating with metal ions. [, ] This allows for the creation of diverse structures. For example, it forms trinuclear copper(II) units, like [Cu3(Hmesox)3]3-, which act as secondary building units (SBUs) in various MOF architectures. [, , ]

Q2: How does the structure of dihydroxymalonic acid influence the magnetic properties of the resulting MOFs?

A2: The alkoxide and carboxylate bridges provided by dihydroxymalonic acid facilitate magnetic interactions between metal centers in MOFs. [, , , ] The Cu-O-Cu bridging angles within these structures significantly influence the strength of the magnetic coupling. Larger angles generally correlate with stronger antiferromagnetic coupling. [, ] Interestingly, Density Functional Theory (DFT) calculations on different dihydroxymalonic acid-based trinuclear copper units, such as [Cu3(Hmesox)3]3- and [Cu3(Hmesox)3Cl]4-, reveal distinct spin ground states, highlighting the impact of even subtle structural variations. []

Q3: Can dihydroxymalonic acid-based MOFs exhibit chirality?

A3: Yes, the use of dihydroxymalonic acid can lead to the formation of chiral MOFs. [, ] Interestingly, even though dihydroxymalonic acid itself is achiral, it can act as an "enantiopurity enforcer," inducing homochirality within the MOF structure through self-resolution during crystallization. This has been observed in the formation of 2D-[Ln2(μ-H2mesox)3(H2O)6] frameworks, where Ln represents various lanthanide ions. []

Q4: What other functionalities besides magnetism can be achieved with dihydroxymalonic acid-based MOFs?

A4: Some dihydroxymalonic acid-based MOFs exhibit proton conductivity. For example, {(H3O)[Cu7(Hmesox)5(H2O)7]·9H2O}n demonstrates proton conductivity due to the presence of hydronium ions and water molecules within its structure, enabling proton exchange. []

Q5: What analytical techniques are used to study dihydroxymalonic acid and its derivatives?

A5: Various spectroscopic techniques are employed to characterize dihydroxymalonic acid and its metal complexes. Raman and infrared spectroscopy are used to analyze vibrational modes and deduce molecular symmetry. [] These techniques help differentiate between the acid and its salt forms. Single-crystal X-ray diffraction is crucial for determining the three-dimensional structures of the MOFs formed. [, , , , ] Additionally, magnetic susceptibility measurements provide insights into the magnetic behavior of these materials. [, , , , ]

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